Methyl2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate
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Overview
Description
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is an organic compound with the molecular formula C13H11ClO3S It is a derivative of benzoic acid and thiophene, featuring a chloromethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid methyl ester with 5-(chloromethyl)thiophene-2-ol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid derivative attacks the chloromethyl group of the thiophene derivative, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5-bromomethyl)thiophen-2-yl)oxy)benzoate
- Methyl 2-((5-iodomethyl)thiophen-2-yl)oxy)benzoate
- Methyl 2-((5-(hydroxymethyl)thiophen-2-yl)oxy)benzoate
Uniqueness
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H11ClO3S |
---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
methyl 2-[5-(chloromethyl)thiophen-2-yl]oxybenzoate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)10-4-2-3-5-11(10)17-12-7-6-9(8-14)18-12/h2-7H,8H2,1H3 |
InChI Key |
KSCWLBVLCGEBGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(S2)CCl |
Origin of Product |
United States |
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